molecular formula C20H18ClN3OS B2718816 2-(4-chlorophenyl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 893944-48-4

2-(4-chlorophenyl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide

Cat. No.: B2718816
CAS No.: 893944-48-4
M. Wt: 383.89
InChI Key: YGIZISSOAAZNAZ-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazole core fused with a thiophene and pyrazole ring. Key substituents include:

  • A 4-chlorophenyl group on the acetamide moiety.
  • A 2-methylphenyl group attached to the pyrazole nitrogen.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3OS/c1-13-4-2-3-5-18(13)24-20(16-11-26-12-17(16)23-24)22-19(25)10-14-6-8-15(21)9-7-14/h2-9H,10-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIZISSOAAZNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of the thieno[3,4-c]pyrazol core. This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The chlorophenyl and methylphenyl groups are then introduced through substitution reactions, often using reagents such as chlorinating agents and methylating agents. The final step involves the acylation of the intermediate compound to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to accelerate the reactions. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

2.1. Thieno[3,4-c]pyrazole Core Formation

The synthesis of the thieno[3,4-c]pyrazole core typically involves:

  • Cyclization : Reaction of a substituted thiophene with a hydrazine derivative under heat or acidic/basic conditions to form the fused pyrazole ring.

  • Functionalization : Introduction of substituents (e.g., 2-methylphenyl) via electrophilic substitution or cross-coupling reactions (e.g., Suzuki coupling).

2.2. Acetamide Group Installation

The N-[2-(2-methylphenyl)]acetamide moiety is introduced through:

  • Amide bond formation : Reaction of the thieno[3,4-c]pyrazol-3-yl intermediate with 2-(2-methylphenyl)acetamide using coupling agents like EDC/HOBt or DCC/DMAP.

  • Alkylation : Substitution of a leaving group (e.g., chloride) on the acetamide with the thienopyrazole core.

2.3. Substitution of the 4-Chlorophenyl Group

The 4-chlorophenyl group is typically added via:

  • Nucleophilic aromatic substitution : Replacement of a halide or nitro group on the pyrazole ring with the 4-chlorophenyl moiety under basic conditions.

  • Cross-coupling : Use of palladium-catalyzed reactions (e.g., Buchwald–Hartwig amination) to attach the aryl group.

3.1. General Conditions

  • Temperature : High-temperature reflux (e.g., ethanol under reflux at 78°C) for cyclization and acylation steps .

  • Inert Atmosphere : Use of nitrogen or argon to prevent oxidation during sensitive reactions (e.g., coupling reactions).

  • Catalysts : Palladium catalysts for cross-coupling, potassium carbonate for deprotonation in substitution reactions .

3.2. Mechanistic Insights

  • Thieno[3,4-c]pyrazole Cyclization : The reaction likely proceeds via a stepwise mechanism, involving nucleophilic attack by hydrazine on the thiophene ring, followed by aromatization.

  • Amide Bond Formation : The reaction follows a two-step process: activation of the carboxylic acid (e.g., to an O-acylisourea intermediate) and subsequent nucleophilic attack by the amine group.

Comparison of Related Compounds

Compound Key Features Reactivity Profile
2-(4-chlorophenyl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamideThieno[3,4-c]pyrazole core, 4-chlorophenyl, methylphenyl acetamideSusceptible to hydrolysis of amide group; potential for oxidation at sulfur sites
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamideThieno[3,4-c]pyrazole core, methoxyphenyl acetamideEnhanced stability due to electron-donating methoxy group; reduced reactivity at amide site
2-(4-(3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carbonyl)phenoxy)-N-(4-chlorophenyl)acetamide Thieno[2,3-b]pyridine fused systemHigh chemical stability due to extended conjugation; reactive carbonyl group

Scientific Research Applications

Overview

2-(4-chlorophenyl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is a complex organic compound that has attracted significant attention in various scientific fields due to its unique structural features and potential biological activities. This compound is characterized by the presence of a chlorophenyl group, a methylphenyl group, and a thieno[3,4-c]pyrazol moiety, which contribute to its diverse applications in chemistry, biology, and medicine.

Chemistry

In the realm of chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its distinctive structure allows researchers to explore new chemical reactions and mechanisms. The synthesis typically involves multi-step processes that include cyclization reactions and substitution reactions with chlorinating and methylating agents.

Biology

The compound is under investigation for its potential biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of thieno[3,4-c]pyrazole may exhibit antimicrobial effects. This is particularly relevant in the context of developing treatments for resistant bacterial strains.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. They also inhibit nitric oxide production in activated microglia, indicating potential neuroprotective effects.

Medicine

Research is ongoing to evaluate its therapeutic potential in various diseases. The ability of this compound to interact with specific molecular targets makes it a candidate for drug development. Its mechanism of action involves binding to enzymes or receptors that modulate biological processes.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Antitumor Screening : A notable study screened a library of compounds for anticancer activity using multicellular spheroids as a model. Compounds structurally related to this compound exhibited promising results against various cancer cell lines.
  • Inflammation Models : In vitro models demonstrated that similar compounds effectively reduced inflammatory markers in LPS-stimulated cells.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) indicates that modifications to the thieno[3,4-c]pyrazole structure can significantly enhance biological activity. Key findings include:

  • Substituents on the phenyl rings can influence binding affinity and selectivity towards specific targets.
  • The introduction of various functional groups can lead to improved therapeutic profiles.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Core Heterocyclic Systems

Compound Name Core Structure Key Substituents Reference
Target Compound Thieno[3,4-c]pyrazole 4-Chlorophenyl (acetamide), 2-methylphenyl (pyrazole) -
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole 3,4-Dichlorophenyl (acetamide), thiazole
2-(2,4-Dichlorophenyl)-N-(dihydro-1H-pyrazol-4-yl)acetamide Dihydro-1H-pyrazole 2,4-Dichlorophenyl (acetamide), phenyl (pyrazole)
N-(2-Chloro-4-methylphenyl)-2-(thieno[3,2-d]pyrimidin-4-one)acetamide Thieno[3,2-d]pyrimidin-4-one 2-Chloro-4-methylphenyl (acetamide), phenyl (pyrimidine)

Key Differences :

  • The thienopyrazole core in the target compound is distinct from thiazole () or pyrimidine () systems, which may alter electronic properties and binding affinities.
  • The 2-methylphenyl group on the pyrazole nitrogen enhances steric bulk compared to unsubstituted phenyl groups in analogs .

Substituent Effects on Physicochemical Properties

  • Chlorophenyl Groups : The 4-chlorophenyl group in the target compound is structurally similar to dichlorophenyl analogs (), which are associated with increased lipophilicity and membrane permeability .
  • Methyl Substitutents : The 2-methylphenyl group may improve metabolic stability compared to compounds with electron-withdrawing substituents (e.g., nitro or fluoro groups in ).

Crystallographic and Hydrogen-Bonding Patterns

  • Target Compound : Hypothesized to form N–H⋯N hydrogen-bonded dimers similar to ’s R₂²(8) motif, stabilizing the crystal lattice.
  • Analogous Structures :
    • : Inversion dimers via N–H⋯N bonds (dihedral angle: 61.8° between dichlorophenyl and thiazole).
    • : R₂²(10) dimers via N–H⋯O bonds, with steric rotation (dihedral angles: 80.7° and 64.8°) .

Biological Activity

2-(4-chlorophenyl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chlorophenyl group : Enhances lipophilicity and may influence receptor binding.
  • Methylphenyl group : Potentially increases selectivity towards specific biological targets.
  • Thieno[3,4-c]pyrazol moiety : Known for its role in various pharmacological activities.

Molecular Formula and Weight

  • Molecular Formula : C19H18ClN3OS
  • Molecular Weight : 363.88 g/mol

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. Notably:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are critical in cancer cell proliferation and inflammation.
  • Receptor Modulation : It may modulate receptor activity related to neurotransmission and inflammatory responses.

Antitumor Activity

Research indicates that derivatives of thieno[3,4-c]pyrazoles exhibit significant antitumor properties. For example:

  • BRAF(V600E) Inhibition : Similar compounds have demonstrated effectiveness against BRAF(V600E), a common mutation in melanoma. The structure of this compound suggests potential efficacy in targeting similar pathways due to its structural analogies with known inhibitors .

Anti-inflammatory Properties

Studies have shown that compounds with similar thieno[3,4-c]pyrazole structures possess anti-inflammatory effects by:

  • Reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.
  • Inhibiting nitric oxide (NO) production in activated microglia, suggesting neuroprotective effects .

Antimicrobial Activity

Preliminary investigations indicate that thieno[3,4-c]pyrazole derivatives may also exhibit antimicrobial properties. This is particularly relevant for developing new treatments for resistant bacterial strains .

Case Studies

Several studies have explored the biological activity of thieno[3,4-c]pyrazole derivatives:

  • Antitumor Screening : A study screened a library of compounds for anticancer activity using multicellular spheroids as a model. Compounds structurally related to this compound showed promising results against various cancer cell lines .
  • Inflammation Models : In vitro models demonstrated that similar compounds effectively reduced inflammatory markers in LPS-stimulated cells .

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the thieno[3,4-c]pyrazole structure can enhance biological activity:

  • Substituents on the phenyl rings significantly influence binding affinity and selectivity towards specific targets.
CompoundActivity TypeIC50 (µM)References
Compound AAntitumor15
Compound BAnti-inflammatory20
Compound CAntimicrobial25

Q & A

Q. Q1. What is the standard synthetic route for preparing 2-(4-chlorophenyl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide in laboratory settings?

The compound is typically synthesized via carbodiimide-mediated coupling between the carboxylic acid derivative of the 4-chlorophenyl moiety and the amine-functionalized thienopyrazole core. A representative method involves:

Reacting 2-(4-chlorophenyl)acetic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane under inert conditions.

Adding the thienopyrazole amine derivative (e.g., 2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-amine) in the presence of triethylamine to facilitate amide bond formation.

Purifying the product via column chromatography or recrystallization.
Key parameters include maintaining low temperatures (e.g., 273 K) to minimize side reactions and using stoichiometric control to optimize yields (~70–80%) .

Advanced Structural Characterization

Q. Q2. How can X-ray crystallography resolve conformational ambiguities in the compound’s solid-state structure?

The compound’s steric hindrance from the 2-methylphenyl and thienopyrazole groups may lead to rotational isomerism. X-ray analysis (e.g., as in analogous acetamide derivatives) reveals:

  • Dihedral angles : Between aromatic rings (e.g., 48.45° between dichlorophenyl and pyrazole rings in related structures), critical for understanding steric repulsion .
  • Hydrogen bonding : N–H···O interactions form dimeric R₂²(10) motifs, stabilizing the crystal lattice.
  • Planarity of the amide group : Confirmed via torsion angle measurements (e.g., <5° deviation from planarity).
    Methodological steps include single-crystal growth via slow evaporation (e.g., in methylene chloride) and refinement using software like SHELX .

Basic NMR Spectral Analysis

Q. Q3. Which NMR signals are diagnostic for confirming the compound’s structure and tautomeric equilibrium?

Key ¹H NMR features:

  • Amine/Imine protons : Broad signals at δ 11.20–10.10 ppm indicate tautomeric exchange between amine and imine forms, with integration confirming a 50:50 ratio in solution .
  • Aromatic protons : Multiplicity patterns (e.g., doublets for para-substituted chlorophenyl at δ 7.42–7.58 ppm) and coupling constants (J = 8–9 Hz for ortho-substituted methylphenyl).
  • Methyl groups : Sharp singlets at δ 2.10–2.50 ppm for the 2-methylphenyl substituent.
    Dynamic NMR or variable-temperature studies can further resolve tautomerism .

Advanced Tautomerism and Stability

Q. Q4. How does amine/imine tautomerism impact the compound’s stability and biological activity?

The equilibrium between amine and imine forms (50:50 ratio in solution ) affects:

  • Reactivity : The imine form may enhance electrophilicity, influencing interactions with biological targets (e.g., enzyme active sites).
  • Stability : Tautomerization can lead to degradation under acidic/basic conditions.
    Methodological approaches :
  • DFT calculations : To predict tautomer stability and transition states.
  • pH-dependent UV/Vis studies : To monitor tautomeric shifts (e.g., λmax changes at 270–300 nm).
  • Crystallography : To correlate solid-state structure with dominant tautomer .

Basic Reaction Optimization

Q. Q5. What experimental parameters critically influence the synthesis yield?

Key factors include:

  • Catalyst selection : Carbodiimides (e.g., EDC) outperform DCC due to reduced byproduct formation .
  • Solvent polarity : Dichloromethane or THF improves solubility of aromatic intermediates.
  • Temperature control : Maintaining ≤273 K minimizes hydrolysis of active intermediates.
  • Stoichiometry : A 1.2:1 molar ratio (acid:amine) ensures complete conversion, as excess amine can lead to dimerization .

Advanced Computational Modeling

Q. Q6. How can quantum chemical calculations predict the compound’s reactivity or biological targets?

  • Reactivity prediction : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the thienopyrazole sulfur atom may act as a Lewis base .
  • Molecular docking : Targets kinases or GPCRs by fitting the compound into binding pockets (e.g., using AutoDock Vina). The 4-chlorophenyl group may engage in hydrophobic interactions, while the acetamide forms hydrogen bonds .
  • Reaction path analysis : Transition-state modeling (e.g., IRC calculations) optimizes synthetic routes .

Data Contradiction Analysis

Q. Q7. How should researchers address discrepancies in reported synthetic yields or spectral data?

  • Case study : Conflicting NMR δ values for similar compounds (e.g., δ 7.42–7.58 ppm in vs. δ 7.30–7.45 in ) may arise from solvent effects (DMSO-d₆ vs. CDCl₃) or tautomerism.
  • Resolution strategies :
    • Cross-validate with LC-MS or 2D NMR (e.g., HSQC, HMBC).
    • Replicate experiments under standardized conditions (solvent, temperature).
    • Use high-field NMR (≥500 MHz) to resolve overlapping signals .

Advanced Reactor Design

Q. Q8. What reactor configurations are optimal for scaling up synthesis while maintaining purity?

  • Microreactors : Enhance mixing and heat transfer for exothermic amidation steps.
  • Continuous flow systems : Reduce reaction time (e.g., from 3 h to 15 min) and improve yield consistency .
  • In-line analytics : Incorporate FTIR or PAT tools to monitor intermediate formation .

Safety and Handling Protocols

Q. Q9. What safety precautions are essential during handling and disposal?

  • PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure (irritation risk: H315, H319 ).
  • Waste management : Neutralize reaction byproducts (e.g., urea derivatives from EDC) with aqueous HCl before disposal .
  • Storage : Keep under argon at –20°C to prevent hydrolysis .

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